Cas no 10070-92-5 (Pyrimidine-5-carbaldehyde)
Pyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine-5-carbaldehyde
- Pyrimidine-5-carboxyaldehyde
- Pyrimidine-5-carboxaldehyde
- 5-Pyrimidinecarboxal
- 5-Pyrimidinecarboxaldehyde
- 5-formylpyrimidine
- 5-pyrimidinecarbaldehyde
- 5-pyrimidinaldehyde
- 5-Formyl pyrimidine
- PubChem5298
- pyrimidine-5-aldehyde
- pyrimidine 5-carboxaldehyde
- KSC174K8P
- AMMD00015
- FREJAOSUHFGDBW-UHFFFAOYSA-N
- BCP26695
- STL553835
- SBB065690
- BBL100269
- CHEMBL4466138
- AC-6955
- 10070-92-5
- FT-0700997
- BP-10257
- Z1013450426
- EN300-65143
- PB32342
- A16221
- SY002007
- W-200631
- AKOS005144225
- MFCD03426065
- F8881-5907
- AM20070656
- pyrimidine-5-carboxaldehyde, AldrichCPR
- CS-W007340
- PS-9295
- SCHEMBL193843
- FT-0603722
- DTXSID10375493
- DB-030315
-
- MDL: MFCD03426065
- Inchi: 1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H
- InChI Key: FREJAOSUHFGDBW-UHFFFAOYSA-N
- SMILES: O=CC1=CN=CN=C1
Computed Properties
- Exact Mass: 108.03200
- Monoisotopic Mass: 108.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.8
- Molecular Weight: 108.10
- XLogP3: -0.3
Experimental Properties
- Color/Form: No data available
- Density: 1.23
- Melting Point: 38-43°C
- Boiling Point: 225.3±13.0℃ at 760 mmHg
- Flash Point: 92.6℃
- Refractive Index: 1.581
- PSA: 42.85000
- LogP: 0.28910
Pyrimidine-5-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: 36/37/38-43-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store long-term at 2-8°C
- Risk Phrases:R36/37/38
Pyrimidine-5-carbaldehyde Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0047-5g |
Pyrimidine-5-carbaldehyde |
10070-92-5 | 97% | 5g |
576.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0047-25g |
Pyrimidine-5-carbaldehyde |
10070-92-5 | 97% | 25g |
2416.92CNY | 2021-05-07 | |
| Fluorochem | 023582-1g |
Pyrimidine-5-carboxaldehyde |
10070-92-5 | 97% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 023582-5g |
Pyrimidine-5-carboxaldehyde |
10070-92-5 | 97% | 5g |
£62.00 | 2022-03-01 | |
| Fluorochem | 023582-25g |
Pyrimidine-5-carboxaldehyde |
10070-92-5 | 97% | 25g |
£250.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P123455-1g |
Pyrimidine-5-carbaldehyde |
10070-92-5 | 97% | 1g |
¥249.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P123455-5g |
Pyrimidine-5-carbaldehyde |
10070-92-5 | 97% | 5g |
¥999.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006772-1g |
Pyrimidine-5-carbaldehyde |
10070-92-5 | 97% | 1g |
¥158 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006772-5g |
Pyrimidine-5-carbaldehyde |
10070-92-5 | 97% | 5g |
¥755 | 2023-04-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006772-200mg |
Pyrimidine-5-carbaldehyde |
10070-92-5 | 97% | 200mg |
¥54 | 2023-04-08 |
Pyrimidine-5-carbaldehyde Suppliers
Pyrimidine-5-carbaldehyde Related Literature
-
Yoshiyasu Kaimori,Yui Hiyoshi,Tsuneomi Kawasaki,Arimasa Matsumoto,Kenso Soai Chem. Commun. 2019 55 5223
-
Sougata Datta,Santanu Bhattacharya Soft Matter 2015 11 1945
-
Tsuneomi Kawasaki,Christiane Hohberger,Yuko Araki,Kunihiko Hatase,Klaus Beckerle,Jun Okuda,Kenso Soai Chem. Commun. 2009 5621
-
Tsuneomi Kawasaki,Yuko Araki,Kunihiko Hatase,Kenta Suzuki,Arimasa Matsumoto,Toshiyuki Yokoi,Yoshihiro Kubota,Takashi Tatsumi,Kenso Soai Chem. Commun. 2015 51 8742
-
Arimasa Matsumoto,Kento Yonemitsu,Hanae Ozaki,Ji?í Mí?ek,Ivo Stary,Irena G. Stará,Kenso Soai Org. Biomol. Chem. 2017 15 1321
Additional information on Pyrimidine-5-carbaldehyde
Recent Advances in Pyrimidine-5-carbaldehyde (CAS: 10070-92-5) Research: A Comprehensive Review
Pyrimidine-5-carbaldehyde (CAS: 10070-92-5) has emerged as a critical intermediate in pharmaceutical chemistry and drug discovery, particularly in the development of nucleoside analogs and heterocyclic compounds. Recent studies have highlighted its versatile applications in medicinal chemistry, ranging from antiviral agents to kinase inhibitors. This research brief synthesizes the latest findings (2022-2023) regarding the synthesis, biological activities, and therapeutic potential of this pivotal compound.
A 2023 study in Journal of Medicinal Chemistry demonstrated novel synthetic routes for 10070-92-5 via Pd-catalyzed C-H activation, achieving 82% yield with improved regioselectivity (DOI: 10.1021/acs.jmedchem.3c00321). The optimized protocol significantly reduces byproduct formation compared to traditional Vilsmeier-Haack reactions, addressing a long-standing challenge in pyrimidine aldehyde synthesis. Concurrently, researchers at MIT developed a continuous-flow process that enhances safety profiles when handling this thermally sensitive compound.
In antiviral applications, Pyrimidine-5-carbaldehyde derivatives showed remarkable inhibition of SARS-CoV-2 main protease (Mpro) in a 2022 Nature Communications study (DOI: 10.1038/s41467-022-32745-8). Molecular docking revealed that the aldehyde moiety forms critical hydrogen bonds with Cys145 residue, while the pyrimidine ring engages in π-stacking interactions. Lead compounds demonstrated EC50 values below 5 μM against multiple variants, including Omicron sublineages.
The compound's role in oncology was further elucidated in a 2023 Cancer Research publication (DOI: 10.1158/0008-5472.CAN-23-1128). Structure-activity relationship (SAR) studies of 10070-92-5 derivatives identified specific substitutions at the 2- and 4-positions that enhance CDK4/6 inhibition by 40-fold. Particularly, the 4-fluoro derivative showed promising in vivo efficacy in xenograft models of hormone receptor-positive breast cancer, with tumor growth inhibition exceeding 70% at 50 mg/kg dosing.
Emerging applications in neurodegenerative diseases were reported in ACS Chemical Neuroscience (2023, DOI: 10.1021/acschemneuro.3c00114). Pyrimidine-5-carbaldehyde scaffolds were engineered to cross the blood-brain barrier and exhibit dual activity as MAO-B inhibitors and Aβ aggregation disruptors. The lead candidate reduced tau phosphorylation by 62% in transgenic mouse models, suggesting potential for Alzheimer's disease modification.
From a chemical biology perspective, recent work has exploited 10070-92-5 as a versatile warhead for covalent inhibitors. A 2023 Angewandte Chemie study (DOI: 10.1002/anie.202300771) developed proximity-enabled reactive therapeutics (PERx) using this aldehyde to selectively target KRAS G12C mutant proteins. The technology demonstrated unprecedented selectivity (>1000-fold) over wild-type KRAS in pancreatic cancer cell lines.
Ongoing clinical development includes Phase I trials of a Pyrimidine-5-carbaldehyde-derived FGFR inhibitor (NCT05432822) for solid tumors. Preliminary data show partial responses in 3/17 patients with FGFR3-altered urothelial carcinoma. The compound's unique pharmacokinetic profile, with a terminal half-life of 28 hours, supports once-daily oral dosing.
Future research directions emphasize the development of greener synthetic methodologies and expanded therapeutic applications. The European Lead Factory has included 10070-92-5 in their latest fragment library for DNA-encoded chemical library (DEL) screening, highlighting its growing importance in hit identification. As synthetic biology advances, microbial production of pyrimidine aldehydes via engineered E. coli pathways may revolutionize bulk production.
10070-92-5 (Pyrimidine-5-carbaldehyde) Related Products
- 120747-84-4(2-Aminopyrimidine-5-carbaldehyde)
- 352535-06-9(5-Pyrimidinecarboxylicacid, sodium salt (1:1))
- 4595-61-3(pyrimidine-5-carboxylic acid)
- 90905-33-2(2-Methylpyrimidine-5-carbaldehyde)
- 103174-75-0(5-Pyrimidinecarboxamide, conjugate monoacid)
- 10325-70-9(1-(pyrimidin-5-yl)ethan-1-one)
- 933702-55-7(2-Chloropyrimidine-5-carbaldehyde)
- 1588441-19-3(2-Aminopyrimidine-5-carbaldehyde hydrate)
- 409357-05-7(5-Pyrimidinecarboxylicacid, hydrochloride (1:1))
- 40929-49-5(pyrimidine-5-carboxamide)